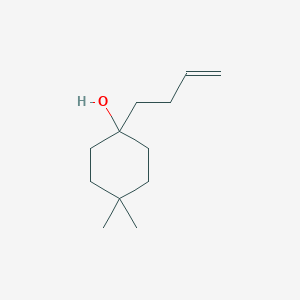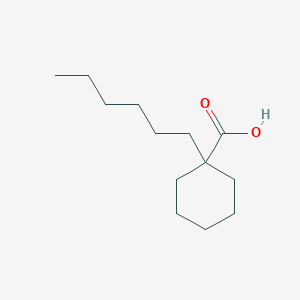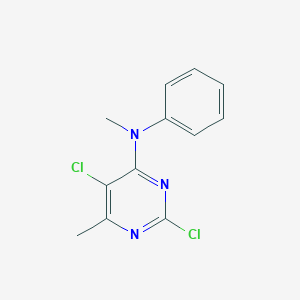![molecular formula C16H20S2 B14361849 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene CAS No. 91993-73-6](/img/structure/B14361849.png)
1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene: is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of two methyl groups and two methylsulfanyl groups attached to the naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene can be achieved through several methods. One common approach involves the reaction of 1,8-dimethylnaphthalene with methylsulfanyl reagents under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene involves its interaction with various molecular targets. The compound’s methylsulfanyl groups can participate in redox reactions, influencing cellular processes. Additionally, the naphthalene core can interact with aromatic systems, affecting molecular pathways and biological activities.
Comparaison Avec Des Composés Similaires
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structure.
1,8-Dimethylnaphthalene: Lacks the methylsulfanyl groups, making it less reactive in certain chemical reactions.
1,8-Dimethyl-2,7-dihydroxynaphthalene: Contains hydroxyl groups instead of methylsulfanyl groups, leading to different chemical properties.
Propriétés
Numéro CAS |
91993-73-6 |
|---|---|
Formule moléculaire |
C16H20S2 |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
1,8-dimethyl-2,7-bis(methylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C16H20S2/c1-11-14(9-17-3)7-5-13-6-8-15(10-18-4)12(2)16(11)13/h5-8H,9-10H2,1-4H3 |
Clé InChI |
GVWYKIDVLJVINH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=C(C=C2)CSC)C)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate](/img/structure/B14361772.png)
![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)


![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)



![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)




![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
